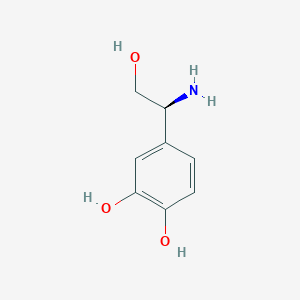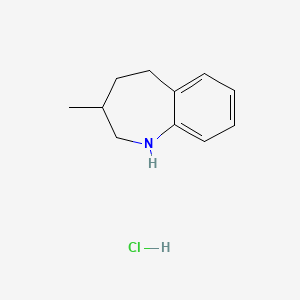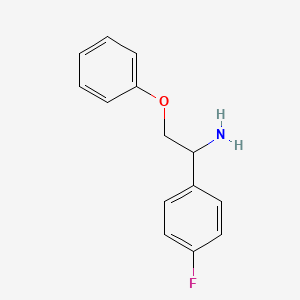
1-(4-Fluorophenyl)-2-phenoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-phenoxyethan-1-amine is an organic compound that features a fluorinated phenyl group and a phenoxy group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a base to form 4-fluorophenyl phenyl ether. This intermediate is then subjected to reductive amination with ethanamine under catalytic hydrogenation conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or phenoxy rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups, such as alkyl, halogen, or nitro groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-phenoxyethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-phenoxyethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Fluorophenyl)-2-phenoxypropane: Similar structure but with a propane backbone instead of ethanamine.
1-(4-Fluorophenyl)-2-phenoxybutane: Similar structure but with a butane backbone.
Uniqueness: 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine is unique due to its specific combination of a fluorinated phenyl group and a phenoxy group attached to an ethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14FNO |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-phenoxyethanamine |
InChI |
InChI=1S/C14H14FNO/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,14H,10,16H2 |
InChI-Schlüssel |
SCHFXNFRXHJCIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


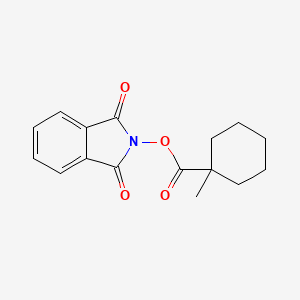
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
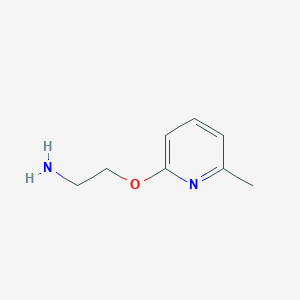
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
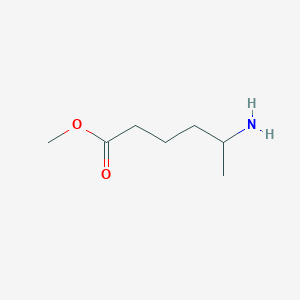
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
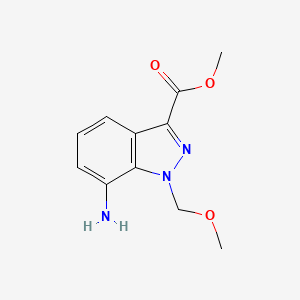

![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
